Acetatohydrotris(triphenylphosphine)ruthenium
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Overview
Description
Acetatohydrotris(triphenylphosphine)ruthenium is a coordination complex of ruthenium, which is widely used in various fields of chemistry due to its unique properties. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetatohydrotris(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and acetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as column chromatography and is often produced in high yields to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Acetatohydrotris(triphenylphosphine)ruthenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium-phosphine complexes with different ligands .
Scientific Research Applications
Acetatohydrotris(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Acetatohydrotris(triphenylphosphine)ruthenium exerts its effects involves coordination with various substrates through its ruthenium center. The triphenylphosphine ligands provide stability and facilitate the interaction with other molecules. The compound can activate substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar applications but different reactivity and stability.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Known for its use in photochemical applications.
Ruthenium(III) acetylacetonate: Used in catalysis and material science.
Uniqueness
Acetatohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity. This makes it particularly useful in catalytic applications where both properties are essential .
Properties
Molecular Formula |
C56H50O2P3Ru |
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Molecular Weight |
949.0 g/mol |
IUPAC Name |
acetic acid;ruthenium monohydride;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.C2H4O2.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);; |
InChI Key |
VAHWKJDDGINXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[RuH] |
Origin of Product |
United States |
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